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Compound of Interest

Compound Name: Tris(4-chlorophenyl)methanol

Cat. No.: B1216897

A detailed guide for researchers and drug development professionals on the relative toxicities
of Tris(4-chlorophenyl)methanol (TCPM) and the well-studied pesticide,
Dichlorodiphenyltrichloroethane (DDT).

This guide provides a comprehensive comparison of the toxicological profiles of Tris(4-
chlorophenyl)methanol (TCPM), a contaminant and suspected byproduct of DDT
manufacturing, and DDT itself. While DDT has been extensively studied for decades, data on
TCPM is less abundant. This document aims to synthesize the available experimental data to
offer a comparative overview for the scientific community.

Executive Summary

DDT is a well-documented organochlorine pesticide with a moderate acute toxicity profile but
significant chronic health and environmental concerns, including its persistence,
bioaccumulation, and classification as a probable human carcinogen.[1][2] Its primary
mechanism of action involves the disruption of nerve function by targeting voltage-sensitive
sodium ion channels.[3]

Tris(4-chlorophenyl)methanol (TCPM) is structurally related to DDT and is considered a
persistent organic pollutant.[4] While a specific oral LD50 value for TCPM is not readily
available in the public domain, its GHS classification as "Harmful if swallowed" (Acute Toxicity
Category 4) suggests a lower acute toxicity compared to DDT.[4] However, studies indicate that
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TCPM is not without its own toxicological concerns, including effects on the liver, spleen, and

reproductive system in animal models.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for TCPM and DDT.

Acute Oral Toxicity

Species

LD50 (mg/kg)

Toxicity Category

Tris(4-

chlorophenyl)methano  Rat

300 - 2000

Harmful if swallowed

estimated Category 4)[4
| (TCPM) ( ) (Category 4)[4]
Dichlorodiphenyltrichl )
Rat 113 - 800][3] Moderately Toxic[1]
oroethane (DDT)
Sub-chronic ] ] NOAEL Observed
" Species Duration
Oral Toxicity (mg/kg/day) Effects
Increased liver
and spleen
weight, induction
. of hepatic
Tris(4- )
1.2 (reproductive  enzymes,
chlorophenyl)met Rat 28 days )
effects)[5] elevated Follicle-
hanol (TCPM) ) )
Stimulating
Hormone (FSH)
at higher doses.
[31[5]
Liver
hypertrophy,
Dichlorodiphenylt P Py
) hepatocellular
richloroethane Rat 27 months -
eosinophilic foci,
(DDT) .
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(tremors).[3][4]
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Carcinogenicity
Classification

Organization

Classification

Tris(4-chlorophenyl)methanol
(TCPM)

Data not available

Dichlorodiphenyltrichloroethan
e (DDT)

IARC

Group 2A: Probably

carcinogenic to humans[1][2]

NTP

Reasonably anticipated to be a

human carcinogen[6]

EPA

B2: Probable human

carcinogen[7]

Mechanisms of Toxicity
Tris(4-chlorophenyl)methanol (TCPM)

The precise molecular mechanisms of TCPM toxicity are not fully elucidated. However,

available evidence suggests the following:

e Endocrine Disruption: TCPM has been shown to have a binding affinity for the androgen

receptor comparable to p,p'-DDE, a major metabolite of DDT.[5] In a 28-day study in rats, the

highest dose of TCPM led to a significant elevation in serum Follicle-Stimulating Hormone

(FSH), suggesting a potential disruption of the hypothalamic-pituitary-gonadal axis.[5]

e Hepatic Enzyme Induction: Studies in rats have demonstrated that TCPM induces both

Phase | and Phase Il metabolizing enzymes in the liver, indicating an interaction with

xenobiotic metabolism pathways.[3]

Dichlorodiphenyltrichloroethane (DDT)

DDT's mechanisms of toxicity are more extensively characterized:

» Neurotoxicity: The primary mechanism of acute toxicity for DDT is its effect on the nervous

system. It causes prolonged opening of voltage-gated sodium channels in neurons, leading

to repetitive firing, tremors, and convulsions.[3][4]
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e Endocrine Disruption: DDT and its metabolites, particularly DDE, are known endocrine
disruptors. o,p'-DDT exhibits estrogenic activity, while p,p'-DDE acts as an anti-androgen.[1]
This disruption can lead to reproductive and developmental issues.

o Carcinogenicity: While DDT is not considered a direct genotoxic agent, it is a known tumor
promoter in animal models, particularly in the liver.[4][8] The proposed mechanisms involve
the induction of cytochrome P450 enzymes, leading to oxidative stress and inhibition of gap
junctional intercellular communication.[4]

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments
relevant to the data presented.

Acute Oral Toxicity (LD50) Study in Rats (Based on
OECD Guideline 423)

o Objective: To determine the median lethal dose (LD50) of a substance after a single oral
administration.

e Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley or Wistar),
typically females.

e Procedure:
o Animals are fasted overnight prior to dosing.

o The test substance is administered by gavage in a single dose. A stepwise procedure is
used with a starting dose based on available information.

o A small number of animals (typically 3) are used at each step.
o Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

o The LD50 is calculated based on the mortality data.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://bpca.org.uk/news-and-blog/ld50-everything-you-need-to-know
https://pubmed.ncbi.nlm.nih.gov/10448550/
https://pubmed.ncbi.nlm.nih.gov/27461039/
https://pubmed.ncbi.nlm.nih.gov/10448550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

28-Day Repeated Dose Oral Toxicity Study in Rodents
(Based on OECD Guideline 407)

e Objective: To evaluate the potential adverse effects of a substance following repeated oral
administration for 28 days.

¢ Animals: Typically rats, with both males and females.

e Procedure:

[e]

The test substance is administered daily by gavage or in the diet at three or more dose
levels, plus a control group.

o Animals are observed daily for clinical signs of toxicity. Body weight and food consumption
are recorded weekly.

o At the end of the 28-day period, blood samples are collected for hematology and clinical
chemistry analysis.

o Animals are euthanized, and a full necropsy is performed. Organs are weighed, and
tissues are collected for histopathological examination.

Ames Test (Bacterial Reverse Mutation Assay - Based
on OECD Guideline 471)

» Objective: To screen for the mutagenic potential of a substance by its ability to induce
reverse mutations in histidine-requiring strains of Salmonella typhimurium.

e Procedure:
o Several strains of S. typhimurium with different types of histidine mutations are used.

o The bacteria are exposed to the test substance at various concentrations, both with and
without a metabolic activation system (S9 fraction from rat liver).

o The bacteria are plated on a minimal agar medium lacking histidine.
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o After incubation, the number of revertant colonies (colonies that can grow in the absence
of histidine) is counted. A significant, dose-related increase in the number of revertant
colonies indicates a mutagenic potential.[9][10]

In Vitro Micronucleus Assay (Based on OECD Guideline
487)

o Objective: To detect the potential of a substance to induce chromosomal damage
(clastogenicity) or damage to the mitotic apparatus (aneugenicity).

e Procedure:

o Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured
and exposed to the test substance at several concentrations, with and without metabolic
activation.

o The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated
cells.

o After an appropriate incubation period, the cells are harvested, fixed, and stained.

o The frequency of micronuclei (small, extra-nuclear bodies containing chromosome
fragments or whole chromosomes) in binucleated cells is scored under a microscope. A
significant, dose-dependent increase in the frequency of micronucleated cells indicates
genotoxic potential.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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